2,3,4,6-Tetra-O-acetyl-D-mannopyranose (CAS 140147-37-1) is a selectively deprotected, peracetylated mannose derivative featuring a free anomeric (C1) hydroxyl group [1]. In carbohydrate chemistry and industrial oligosaccharide synthesis, this structural feature is critical for the direct, high-yield preparation of highly reactive glycosyl donors, such as Schmidt donors (trichloroacetimidates) and thioglycosides. As a stable crystalline solid, it serves as a foundational building block for the synthesis of complex glycoconjugates, glycopeptides, and active pharmaceutical ingredients (APIs), offering a shelf-stable, high-purity alternative to transiently stable pre-activated donors [2].
Substituting 2,3,4,6-tetra-O-acetyl-D-mannopyranose with the fully protected 1,2,3,4,6-penta-O-acetyl-D-mannopyranose introduces a mandatory anomeric deprotection step into the synthetic workflow [1]. This step typically utilizes reagents like hydrazine acetate or benzylamine, which not only increases process time and waste but also reduces the overall mass yield by 15–25% due to incomplete conversion and the need for chromatographic purification. Alternatively, procuring pre-activated glycosyl halides, such as acetobromomannose, presents severe storage and handling challenges; these compounds are highly moisture-sensitive and degrade rapidly, leading to diminished anomeric purity and lower coupling yields in downstream glycosylations [2]. Procuring the tetra-acetate bypasses both the synthetic penalty of the penta-acetate and the stability issues of the halide.
The synthesis of 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl trichloroacetimidate from 2,3,4,6-tetra-O-acetyl-D-mannopyranose proceeds directly via reaction with trichloroacetonitrile and a base, routinely achieving >90% yield in a single step [1]. In contrast, starting from 1,2,3,4,6-penta-O-acetyl-D-mannopyranose requires an initial selective anomeric deacetylation, which typically yields only 75–85% of the intermediate tetra-acetate and requires chromatographic purification [2]. This two-step sequence compounds mass losses, reducing the overall throughput to the final imidate donor to approximately 65–75%.
| Evidence Dimension | Overall yield to trichloroacetimidate donor |
| Target Compound Data | >90% (1-step direct conversion) |
| Comparator Or Baseline | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose (~65-75% over 2 steps) |
| Quantified Difference | 15–25% higher overall mass throughput and elimination of one purification step |
| Conditions | Reaction with CCl3CN/DBU vs. prior deprotection with hydrazine acetate in DMF |
Eliminating the anomeric deprotection step significantly increases process efficiency, reduces reagent costs, and maximizes the yield of the critical glycosyl donor.
2,3,4,6-Tetra-O-acetyl-D-mannopyranose is a bench-stable crystalline solid that maintains >95% anomeric integrity and chemical purity over extended storage periods at room temperature . Conversely, the pre-activated comparator acetobromomannose (2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl bromide) is highly susceptible to hydrolysis and anomerization, requiring strict anhydrous, sub-zero storage conditions [1]. Degradation of the halide during storage or handling directly translates to lower stereoselectivity and reduced yields in subsequent glycosylation reactions, making the stable tetra-acetate a superior long-term procurement choice for on-demand donor generation.
| Evidence Dimension | Storage stability and handling requirements |
| Target Compound Data | Stable at room temperature with preserved >95% purity |
| Comparator Or Baseline | Acetobromomannose (Requires strict anhydrous, cold storage; prone to rapid hydrolysis) |
| Quantified Difference | Elimination of cold-chain requirements and prevention of storage-induced degradation |
| Conditions | Long-term laboratory or warehouse storage |
Procuring a stable precursor rather than a transiently stable activated donor minimizes material waste and ensures reproducible glycosylation performance.
The unprotected C1 hydroxyl group of 2,3,4,6-tetra-O-acetyl-D-mannopyranose allows for direct conversion into a diverse array of glycosyl donors, including thioglycosides, glycosyl fluorides, and trichloroacetimidates, under mild conditions that do not disturb the C2-C6 acetate protecting groups [1]. Fully protected analogs like 1,2,3,4,6-penta-O-acetyl-D-mannopyranose are largely restricted to Lewis acid-promoted activations, which often require harsher conditions and exhibit lower compatibility with acid-sensitive glycosyl acceptors in complex oligosaccharide assembly [2].
| Evidence Dimension | Compatibility with orthogonal donor synthesis |
| Target Compound Data | Directly convertible to imidates, thioglycosides, and fluorides |
| Comparator Or Baseline | 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose (Restricted to direct Lewis acid activation or requires prior deprotection) |
| Quantified Difference | Broader synthetic utility for multi-step, one-pot orthogonal glycosylation strategies |
| Conditions | Mild activation conditions for complex oligosaccharide synthesis |
For advanced carbohydrate synthesis, the ability to generate specific, orthogonally reactive donors on demand from a single precursor streamlines inventory and synthetic planning.
Ideal for laboratories and CDMOs requiring high-purity 2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl trichloroacetimidate for the synthesis of mannose-containing glycoconjugates, avoiding the yield penalties of starting from the penta-acetate [1].
The preferred starting material for generating orthogonally reactive mannosyl donors (e.g., thioglycosides, fluorides) used in automated or one-pot oligosaccharide synthesis, where specific leaving group activation is required [2].
Crucial for the scalable production of mannose-receptor targeting ligands, where reproducible stereocontrol and high precursor purity are strict regulatory and process requirements [3].